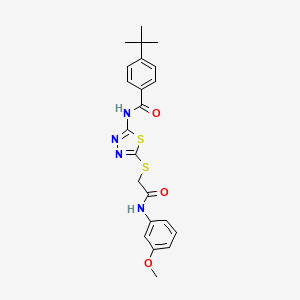
4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
The compound 4-(tert-butyl)-N-(5-((2-((3-methoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)benzamide is a synthetic molecule that may have potential applications in various fields, including materials science and medicinal chemistry. While the provided papers do not directly discuss this specific compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be informative for understanding the broader context of this type of chemical research.
Synthesis Analysis
The synthesis of related compounds involves aromatic nucleophilic substitution reactions, as described in the first paper. The synthesis of 4-tert-butyl-1,2-bis(4-carboxyphenoxy)benzene and 1,2-bis(4-aminophenoxy)-4-tert-butylbenzene was achieved through reactions with 4-tert-butylcatechol, which suggests that the tert-butyl group can be a common structural motif in these types of compounds . The synthesis of polyamides from these intermediates via phosphorylation reactions indicates a versatile approach to creating polymers with specific properties .
Molecular Structure Analysis
The second paper provides information on the crystal structure of a compound with a tert-butyl group and a thiazol-2-amine moiety . The crystal structure was determined using single-crystal X-ray diffraction, which is a critical technique for understanding the three-dimensional arrangement of atoms within a molecule . This information is essential for predicting the behavior and interactions of the compound, which can be relevant for both material applications and biological activity.
Chemical Reactions Analysis
Although the provided papers do not detail chemical reactions specific to this compound, they do mention the use of reduction reactions in the synthesis of related compounds . The reduction of a benzylidene-thiazol-2-amine with NaBH4 to form a thiazol-2-amine derivative indicates that similar reduction methods could potentially be applied to the synthesis or modification of the compound .
Physical and Chemical Properties Analysis
The polyamides synthesized in the first paper exhibited high thermal stability, solubility in polar solvents, and the ability to form transparent, flexible films . These properties are significant for materials science applications and could provide insight into the potential physical and chemical properties of this compound. The antitumor activity of a structurally related compound, as mentioned in the second paper, suggests that the compound may also have biological activity worth exploring .
Scientific Research Applications
Larvicidal and Antimicrobial Activities
Research has demonstrated the potential of derivatives of this compound in larvicidal and antimicrobial applications. For instance, studies on novel derivatives have shown growth inhibition properties against bacterial and fungal pathogens and potential in mosquito larvicidal activity (Kumara et al., 2015).
Synthesis and Chemical Properties
Various methods have been developed for the synthesis of related compounds, highlighting their chemical properties and potential applications. For example, a study describes a method for the dimerization of primary thioamides using tert-butyl nitrite (Chauhan et al., 2018). Another study focuses on the synthesis and nematocidal activity of 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety, showing promising activity against specific nematodes (Liu et al., 2022).
Metabolic Pathways and Toxicology
Investigations into the metabolism of related thiazoles have revealed insights into the formation of potentially toxic metabolites. A study on the metabolism of nephro- or hepatotoxic thiazoles provides valuable data on ring cleavage products (Mizutani et al., 1994).
properties
IUPAC Name |
4-tert-butyl-N-[5-[2-(3-methoxyanilino)-2-oxoethyl]sulfanyl-1,3,4-thiadiazol-2-yl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24N4O3S2/c1-22(2,3)15-10-8-14(9-11-15)19(28)24-20-25-26-21(31-20)30-13-18(27)23-16-6-5-7-17(12-16)29-4/h5-12H,13H2,1-4H3,(H,23,27)(H,24,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRQYBFQAKCQVLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=NN=C(S2)SCC(=O)NC3=CC(=CC=C3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24N4O3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
456.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

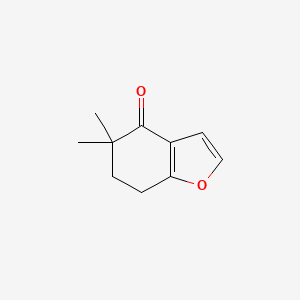
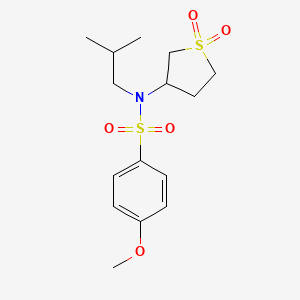
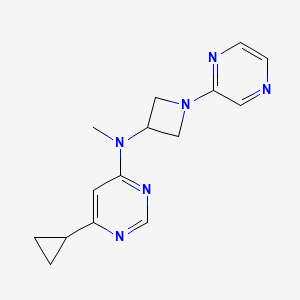

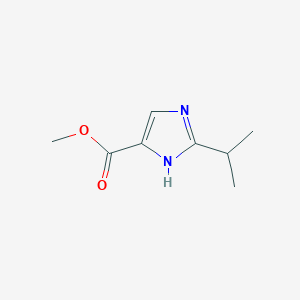
![N-(1,3-benzodioxol-5-yl)-2-[2-(3,4-dimethylphenyl)-4-oxopyrazolo[1,5-d][1,2,4]triazin-5(4H)-yl]acetamide](/img/structure/B2540839.png)
![4-[(2-Hydroxybenzyl)amino]benzoic acid](/img/structure/B2540843.png)
![2-((3-methylbenzyl)thio)-3-(o-tolyl)benzofuro[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2540844.png)
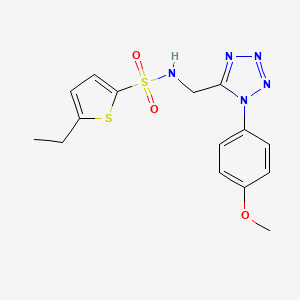


![(Z)-{1-[3-(2,3-dihydro-1H-isoindol-2-yl)phenyl]ethylidene}[(4-methylphenyl)methoxy]amine](/img/structure/B2540853.png)
![N-(benzo[d][1,3]dioxol-5-yl)-3-(2-cyclopentylacetamido)benzofuran-2-carboxamide](/img/structure/B2540855.png)
